7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-6(8(12)13)4-9-7-2-3-10-11(5)7/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAWUJRDPDWOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC=NN12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653421 | |
| Record name | 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90004-19-6 | |
| Record name | 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the condensation of aminopyrazole with β-enaminone derivatives under controlled conditions. The reaction proceeds via an addition-elimination mechanism, often facilitated by microwave irradiation to enhance yield and efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their potential therapeutic effects, particularly as inhibitors of specific enzymes.
Key Applications:
- Dipeptidyl Peptidase-4 (DPP-4) Inhibitors : The compound is known for its role in synthesizing DPP-4 inhibitors, which are used to manage type 2 diabetes by enhancing insulin secretion and inhibiting glucagon release. For instance, anagliptin hydrochloride, a potent DPP-IV inhibitor, is derived from this compound .
- Protein Kinase Inhibitors : this compound is also utilized in the development of protein kinase inhibitors. These inhibitors are essential in cancer therapy as they can block the signals that lead to tumor growth and survival .
Several studies have highlighted the efficacy of drugs derived from this compound:
- Anagliptin : A clinical study demonstrated that anagliptin significantly improved glycemic control in patients with type 2 diabetes compared to placebo groups. The compound's structure allows it to selectively inhibit DPP-4 without affecting other enzymes, minimizing side effects .
- Cancer Therapeutics : Research on various protein kinase inhibitors derived from this compound has shown promising results in preclinical trials targeting specific cancer pathways. These studies suggest potential applications in personalized medicine where targeted therapies can be developed based on individual patient profiles .
Mechanism of Action
The mechanism of action of 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Key Comparative Insights:
Substituent Effects on Bioactivity: The carboxylic acid group at position 6 is critical for enzyme inhibition (e.g., aldose reductase) due to its ability to form hydrogen bonds with active sites . Ethyl ester derivatives (e.g., 3-cyano-7-methyl ethyl ester) act as prodrugs, improving membrane permeability before hydrolysis to the active carboxylic acid form . Trifluoromethyl groups at position 7 enhance kinase inhibition potency, as seen in Pim1 inhibitors with IC₅₀ values as low as 1.5 nM .
Structural Modifications and Physicochemical Properties: 2,7-Dimethyl analogs exhibit higher thermal stability (~250°C decomposition) compared to the monomethyl parent compound, likely due to steric effects improving crystal packing . Amino substituents (e.g., 7-NH₂) increase aqueous solubility, making them favorable for drug formulations .
Heterocyclic Core Variations :
- Triazolo[1,5-a]pyrimidine derivatives (e.g., compound 7 in ) show distinct electronic properties due to the triazole ring, which may alter binding affinities in antimicrobial applications.
- Tetrazolo[1,5-a]pyrimidines (e.g., isopropyl esters) are more electron-deficient, impacting their reactivity in nucleophilic substitutions .
Biological Activity
7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula: C₈H₇N₃O₂
- SMILES Representation: CC1=C(C=NC2=CC=NN12)C(=O)O
- InChI: InChI=1S/C8H7N3O2/c1-5-6(8(12)13)4-9-7-2-3-10-11(5)7/h2-4H
The compound features both pyrazole and pyrimidine rings, which contribute to its reactivity and biological activity.
This compound primarily acts as an inhibitor of the Dipeptidyl Peptidase IV (DPP-IV) enzyme. This inhibition results in increased levels of incretin hormones such as GLP-1 (Glucagon-like peptide-1) and GIP (Glucose-dependent insulinotropic polypeptide), which play crucial roles in glucose metabolism by enhancing insulin secretion and reducing glucagon release .
1. Enzyme Inhibition
The compound's inhibition of DPP-IV has significant implications for diabetes management. By increasing incretin levels, it helps regulate blood glucose levels effectively. This mechanism is crucial for developing antidiabetic therapies.
2. Anticancer Potential
Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anticancer properties. For instance, compounds with similar scaffolds have shown promise in inhibiting cell proliferation in various cancer cell lines . The modulation of signaling pathways involved in cell cycle regulation is a key factor in their anticancer activity.
3. Protein Interactions
This compound interacts with several biological macromolecules, influencing protein-ligand interactions and potentially modulating cellular processes such as apoptosis and proliferation .
Case Study 1: DPP-IV Inhibition
A study demonstrated that this compound effectively inhibited DPP-IV activity in vitro. The results showed a significant increase in GLP-1 levels, suggesting its potential as a therapeutic agent for type 2 diabetes management.
Case Study 2: Antitumor Activity
Another investigation focused on the compound's derivatives exhibiting selective cytotoxicity against HeLa (cervical cancer) and L929 (normal fibroblast) cells. The study highlighted the ability of these compounds to serve as biomarkers for lipid droplets within cancer cells, indicating their utility in cancer research .
Research Findings Summary Table
Q & A
Q. What are the common synthetic routes for 7-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid in academic research?
The synthesis typically involves combinatorial approaches using α-aminoisobutyronitrile or ethyl formate as starting materials. For example, Gregg et al. (2007) developed a method for regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives via condensation reactions, followed by functionalization at position 6 to introduce the carboxylic acid group . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize byproducts.
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm regiochemistry and substituent positions. For example, Gavrin et al. (2007) resolved regioisomers using distinct NMR shifts for pyrimidine protons .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and purity, as demonstrated in Koidan et al. (2024) for related pyrazolo[1,5-a]pyrazine derivatives .
- Elemental Analysis : Ensures stoichiometric accuracy (e.g., Anal. Calcd/Found comparisons in Ruisi et al., 2010) .
Q. What in vitro models are appropriate for evaluating the biological activity of this compound?
The compound has been studied in apoptosis and tumor suppression assays. Santa Cruz Biotechnology (2024) highlights its use in:
- Annexin V/PI staining for apoptosis detection.
- Cell cycle analysis via flow cytometry to assess G1/S phase arrest .
- EMSA (Electrophoretic Mobility Shift Assay) to study transcription factor interactions .
Advanced Research Questions
Q. How can regioselective functionalization at position 7 of this compound be achieved?
Koidan et al. (2024) demonstrated functionalization using silylformamidine reagents under anhydrous conditions. For instance, reacting the compound with silylformamidine in benzene at 60°C selectively modifies position 7, confirmed by 1H NMR shifts and HRMS . Alternative strategies include using bulky directing groups to block undesired positions.
Q. How should researchers address contradictions in reported biological activities of derivatives?
Discrepancies often arise from structural variations or assay conditions. To resolve these:
- Comparative SAR Studies : Systematically vary substituents (e.g., methyl vs. cyclobutyl groups) and test in standardized assays .
- Purity Verification : Use HPLC-MS to confirm compound integrity, as impurities can skew results .
- Dose-Response Curves : Establish EC50/IC50 values across multiple cell lines (e.g., cancer vs. normal cells) to assess selectivity .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt for improved aqueous solubility.
- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Co-solvent Systems : Use DMSO/PEG400 mixtures for intraperitoneal administration, as validated in pharmacokinetic studies .
Q. How do structural modifications at position 3 influence kinase inhibition selectivity?
Gregg et al. (2007) synthesized 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides and identified that electron-withdrawing groups (e.g., nitro, cyano) enhance binding to ATP pockets in kinases. Conversely, bulky substituents (e.g., cyclobutyl) reduce off-target effects by sterically hindering non-specific interactions .
Methodological Considerations
Q. What computational tools are effective for predicting binding modes of this compound?
- Molecular Docking (AutoDock Vina) : Model interactions with kinase domains using crystal structures from the PDB (e.g., PDB ID 1ATP).
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50 values to guide synthesis .
Q. How can researchers mitigate challenges in scaling up synthesis for preclinical trials?
- Flow Chemistry : Continuous flow systems improve yield and reproducibility for multi-step reactions .
- Green Solvent Alternatives : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR to detect intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
